molecular formula C23H32O5 B1673844 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde CAS No. 134313-74-9

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde

Cat. No.: B1673844
CAS No.: 134313-74-9
M. Wt: 388.5 g/mol
InChI Key: HSIIEJMIARCGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde involves the fermentation of the strain ATCC 20928. During the fermentation process, the strain produces a complex of sesquiterpenic compounds, including this compound, along with structurally related substances termed factors A and C

Chemical Reactions Analysis

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as an inhibitor of myo-inositol monophosphatase, making it valuable in studies related to the phosphatidylinositol signaling pathway .

Mechanism of Action

The mechanism of action of 3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde involves its inhibitory activity against myo-inositol monophosphatase. By inhibiting this enzyme, this compound disrupts the phosphatidylinositol signaling pathway, which plays a crucial role in various cellular processes . The molecular targets and pathways involved in this mechanism are primarily related to the regulation of inositol phosphate metabolism .

Properties

CAS No.

134313-74-9

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde

InChI

InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(26)7-8-22(18,4)23(13)10-15-17(28-23)9-14(11-24)16(12-25)20(15)27/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3

InChI Key

HSIIEJMIARCGAU-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(CCC2(C13CC4=C(O3)C=C(C(=C4O)C=O)CO)C)O)(C)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(O3)C=C(C(=C4O)C=O)CO)C)O)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 671776;  L-671776;  L671776;  L-671,776;  L 671,776;  L671,776;  ATCC 20928 factor B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
Reactant of Route 2
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
Reactant of Route 3
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
Reactant of Route 4
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
Reactant of Route 5
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde
Reactant of Route 6
3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde

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